2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

Description

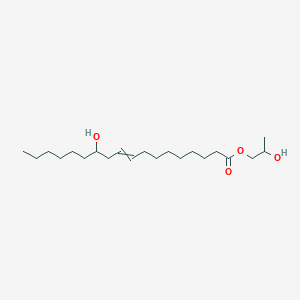

Structure

2D Structure

Properties

CAS No. |

26402-31-3 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1 |

InChI Key |

JZSMZIOJUHECHW-GTJZZHROSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |

Other CAS No. |

71672-81-6 26402-31-3 |

physical_description |

Liquid |

Synonyms |

PROPYLENE GLYCOL MONORICINOLEATE; PROPYLENE GLYCOL RICINOLEATE; 9-octadecenoicacid,12-hydroxy-,monoesterwith1,2-propanediol; (R)-12-hydroxyoleic acid, monoester with propane-1,2-diol; 1,2-PROPYLENEGLYCOLMONORICINOLEATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, also known as propylene glycol monoricinoleate, is a monoester synthesized from the precursors ricinoleic acid and propylene glycol.[1] Ricinoleic acid, a naturally occurring 12-hydroxy, monounsaturated omega-9 fatty acid, constitutes approximately 90% of the fatty acid content of castor oil.[1] Propylene glycol is a synthetic diol widely used in various industries.[1] The resulting ester, this compound, possesses unique physicochemical properties imparted by the hydroxyl groups on both the fatty acid chain and the propylene glycol moiety.[1] These characteristics make it a versatile compound with applications as a plasticizer, dye solvent, lubricant, in cosmetics, and in the formulation of urethane polymers and hydraulic fluids. This guide provides a comprehensive overview of its known physicochemical properties, methodologies for their determination, and a visualization of its synthesis.

Physicochemical Properties

This compound is characterized as a clear, pale-yellow, moderately viscous, oily liquid with a mild odor.[2] It is soluble in most organic solvents but insoluble in water.[2] A summary of its quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26402-31-3 | [3] |

| Molecular Formula | C₂₁H₄₀O₄ | [3] |

| Molecular Weight | 356.5 g/mol | [3] |

| Appearance | Clear, pale-yellow, moderately viscous liquid | [2][4] |

| Odor | Mild | [2] |

| Density | 0.968 g/cm³ | [4] |

| Refractive Index | 1.477 | [4] |

| Flash Point | 154.5°C | [4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Insoluble in water; Soluble in most organic solvents | [2] |

| Viscosity | 300 cP (at 25°C) | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of propylene glycol monoesters involves the esterification of a fatty acid with propylene glycol. Two primary routes can be employed: direct esterification or transesterification.

1. Direct Esterification of Ricinoleic Acid with Propylene Glycol:

This method involves the direct reaction of ricinoleic acid with propylene glycol, typically in the presence of an acid catalyst and a solvent to facilitate the removal of water, driving the reaction towards the formation of the ester.

-

Materials: Ricinoleic acid, 1,2-propylene glycol, p-toluenesulfonic acid (catalyst), xylene (solvent).

-

Procedure:

-

Combine one molar equivalent of 1,2-propylene glycol with 0.5 molar equivalents of ricinoleic acid in a round-bottom flask.

-

Add xylene as a solvent and a catalytic amount (e.g., 0.01 molar equivalents) of p-toluenesulfonic acid.

-

Equip the flask with a Dean-Stark apparatus or a similar setup for azeotropic removal of water.

-

Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with xylene.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Pour the mixture into ice water and wash with additional water to remove the catalyst and any unreacted propylene glycol.

-

Evaporate the xylene under reduced pressure to yield the crude product.

-

Purify the crude product using silica gel column chromatography to obtain substantially pure this compound.

-

2. Transesterification of Methyl Ricinoleate with Propylene Glycol:

This alternative pathway involves a two-step process. First, castor oil is transesterified with methanol to produce methyl ricinoleate. The purified methyl ricinoleate is then reacted with propylene glycol.[1]

-

Materials: Methyl ricinoleate, propylene glycol, potassium hydroxide (catalyst).

-

Procedure:

-

React purified methyl ricinoleate with propylene glycol in the presence of a catalyst like potassium hydroxide.[1]

-

In this transesterification step, the methyl group of the methyl ricinoleate is exchanged with a 2-hydroxypropyl group from propylene glycol, yielding the desired product and methanol as a byproduct.[1]

-

The reaction is typically allowed to reach equilibrium.[1]

-

After the reaction, neutralize the catalyst with an acid.[1]

-

Wash the mixture with water to remove the resulting salt.[1]

-

Remove unreacted propylene glycol and methanol by distillation under reduced pressure.[1]

-

Determination of Physicochemical Properties

Standard laboratory methods are employed to determine the physicochemical properties of this compound.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25°C).

-

Refractive Index: Determined using a refractometer at a specified temperature.

-

Flash Point: Measured using a closed-cup or open-cup flash-point tester.

-

Viscosity: Determined using a viscometer, such as a Brookfield viscometer or a capillary viscometer, at a controlled temperature.

-

Solubility: Assessed by mixing a known amount of the compound with various solvents and observing for dissolution at a specific temperature.

-

Purity and Structure Confirmation: Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and gas chromatography-mass spectrometry (GC-MS) can be used to confirm the structure and assess the purity of the synthesized ester.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step transesterification synthesis route, starting from castor oil.

Caption: Transesterification synthesis of this compound.

Metabolic Fate of Propylene Glycol

While no specific signaling pathways involving this compound have been identified, one of its precursors, propylene glycol, undergoes metabolism in the body. The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of propylene glycol.

References

An In-depth Technical Guide to the Stereochemistry of (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential biological significance of (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, structured data, and visual representations of key processes.

Chemical Structure and Stereochemistry

(9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate is a monoester synthesized from ricinoleic acid and propylene glycol.[1] Its systematic IUPAC name is 2-hydroxypropyl (9Z,12R)-12-hydroxyoctadec-9-enoate, and it is also known as propylene glycol monoricinoleate.[1] The stereochemistry of this molecule is critical to its structure and function, defined by two key features:

-

(9Z) Configuration: This denotes a cis configuration at the double bond between the 9th and 10th carbon atoms of the fatty acid chain. In this arrangement, the hydrogen atoms are on the same side of the double bond, resulting in a kinked structure.[1]

-

(12R) Configuration: This indicates the Rectus (right-handed) configuration of the hydroxyl group at the 12th carbon atom. This is the naturally occurring enantiomer found in ricinoleic acid derived from castor oil.[1]

The precise spatial arrangement of these functional groups is crucial for the molecule's chemical and biological properties.

Physicochemical Properties

Quantitative data for (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate and its precursors are summarized below.

Table 1: Physicochemical Properties of (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₀O₄ | [1] |

| Molecular Weight | 356.5 g/mol | [1] |

| CAS Number | 26402-31-3 | [1] |

| InChI Key | JZSMZIOJUHECHW-GTJZZHROSA-N | [1] |

Table 2: Physicochemical Properties of Precursors

| Property | (9Z,12R)-12-Hydroxyoctadec-9-enoic Acid (Ricinoleic Acid) | 1,2-Propanediol (Propylene Glycol) |

| Molecular Formula | C₁₈H₃₄O₃ | C₃H₈O₂ |

| Molecular Weight | 298.467 g/mol | 76.0944 g/mol |

| CAS Number | 141-22-0 | 57-55-6 |

| Melting Point | 5.5 °C | -59 °C |

| Solubility in Water | 3.46 mg/mL at 25 °C | Miscible |

| InChI Key | WBHHMMIMDMUBKC-QJWNTBNXSA-N | DNIAPMSPPWPWGF-UHFFFAOYSA-N |

| Source(s) | [2][3] | [4] |

Synthesis and Experimental Protocols

The synthesis of (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate is achieved through the esterification of ricinoleic acid with propylene glycol. This can be accomplished via chemical or enzymatic methods.

This method utilizes an acid catalyst to promote the esterification reaction.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

(9Z,12R)-12-Hydroxyoctadec-9-enoic acid (Ricinoleic Acid)

-

1,2-Propanediol (Propylene Glycol)

-

p-Toluenesulfonic acid (catalyst)

-

Xylene (solvent)

-

Deionized water

-

Ice

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a moisture trap, combine 1 mole of ricinoleic acid and 2 moles of propylene glycol in 1 liter of xylene.

-

Add 0.02 moles of p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, collecting the water byproduct in the moisture trap.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Wash the organic layer with deionized water to remove excess propylene glycol and catalyst.

-

Evaporate the xylene under reduced pressure to yield the crude product.

-

Purify the crude product using silica gel column chromatography to obtain substantially pure (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate.

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used.[1]

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

-

(9Z,12R)-12-Hydroxyoctadec-9-enoic acid (Ricinoleic Acid)

-

1,2-Propanediol (Propylene Glycol)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Molecular sieves (to remove water)

-

Organic solvent (e.g., hexane or solvent-free)

Procedure:

-

Combine ricinoleic acid and propylene glycol in a suitable reaction vessel. A molar ratio of 1:2 (acid:alcohol) is recommended.

-

Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).

-

Add molecular sieves to the reaction vessel to remove the water produced during esterification, which drives the reaction towards product formation.

-

Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

-

Remove any solvent and excess propylene glycol under reduced pressure to obtain the product. Further purification can be performed if necessary.

Visualization of Synthesis and Potential Signaling

The following diagrams illustrate the chemical and enzymatic synthesis pathways.

Caption: Chemical and enzymatic synthesis workflows for (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate.

While specific signaling pathways for (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate have not been elucidated, its precursor, ricinoleic acid, is known to influence cellular processes. For instance, ricinoleic acid has been shown to modulate Ca²⁺ signaling pathways in yeast, which can affect cell cycle regulation.[5] The following diagram illustrates a hypothetical pathway based on the known effects of ricinoleic acid.

Caption: Hypothetical signaling pathway based on the known biological activity of the precursor, ricinoleic acid.

Biological and Pharmacological Context

The biological activities of (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate are not yet well-documented. However, its parent compound, ricinoleic acid, and its derivatives have been reported to exhibit a range of biological effects, including:

-

Anti-inflammatory and Analgesic Properties: Ricinoleic acid has demonstrated anti-inflammatory and pain-relieving effects in animal studies.[6]

-

Antimicrobial Activity: Derivatives of ricinoleic acid have shown activity against various microbes.[6]

-

Anticancer Potential: Some synthesized derivatives of ricinoleic acid have been investigated for their anticancer properties.[6]

These activities suggest that (9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate could be a molecule of interest for further investigation in drug development.

Conclusion

(9Z,12R)-2-Hydroxypropyl 12-hydroxyoctadec-9-enoate is a structurally defined molecule with specific stereochemistry that can be synthesized through established chemical and enzymatic routes. While its own biological profile is yet to be fully explored, the known activities of its precursor, ricinoleic acid, provide a strong rationale for further research into its potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers to design and conduct further studies on this promising compound.

References

- 1. 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate | 26402-31-3 | Benchchem [benchchem.com]

- 2. (9Z)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (9Z,12R)-12-hydroxyoctadec-9-enoic acid | 141-22-0 | Buy Now [molport.com]

- 4. Propylene Glycol [webbook.nist.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate from Natural Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, also known as propylene glycol monoricinoleate, is a versatile oleochemical with significant potential in various applications, including pharmaceuticals, cosmetics, and as a biodegradable lubricant. Its synthesis from natural, renewable precursors is a topic of growing interest, aligning with the principles of green chemistry and sustainable industrial practices. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on its natural precursors, detailed experimental protocols for both chemical and enzymatic synthesis, and characterization of the final product.

Natural Precursors

The synthesis of this compound relies on two primary precursors that can be sourced from renewable biological materials.

Ricinoleic Acid: The Fatty Acid Backbone

The core structure of the target molecule is derived from ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid). This hydroxylated fatty acid is naturally abundant, comprising approximately 90% of the fatty acid content in castor oil [1]. Castor oil is extracted from the seeds of the Ricinus communis plant, making it a readily available and renewable feedstock[1].

1,2-Propanediol (Propylene Glycol): The Alcohol Moiety

The "2-hydroxypropyl" portion of the final molecule is provided by 1,2-propanediol , commonly known as propylene glycol. While traditionally produced from petroleum, sustainable production routes for 1,2-propanediol are well-established. A prominent bio-based method involves the hydrogenolysis of glycerol, a major byproduct of biodiesel production[2]. This allows for the entire synthesis of this compound to be based on renewable resources.

Synthesis Methodologies

The formation of this compound involves the esterification of the carboxylic acid group of ricinoleic acid with one of the hydroxyl groups of 1,2-propanediol. This can be achieved through two primary routes: direct esterification of ricinoleic acid or transesterification of castor oil (triglyceride of ricinoleic acid). Both chemical and enzymatic catalysis can be employed for these transformations.

Chemical Synthesis: Transesterification of Castor Oil

A straightforward and efficient method for synthesizing this compound is the base-catalyzed transesterification of castor oil with propylene glycol.

This protocol is adapted from a study on the synthesis of 2-hydroxypropyl ricinoleate from castor oil.

Materials:

-

Castor Oil (triricinolein)

-

1,2-Propanediol (Propylene Glycol)

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine castor oil and an excess of propylene glycol. A molar ratio of propylene glycol to the ester bonds in the triglyceride is recommended (e.g., equimolar or with a 100% excess of propylene glycol).

-

Heating: Heat the reaction mixture to the reflux temperature of propylene glycol (approximately 188 °C).

-

Catalyst Addition: Once the mixture is refluxing, carefully add the sodium hydroxide catalyst (e.g., a small amount, such as 0.0125 equivalents relative to the castor oil).

-

Reaction: Continue refluxing the mixture with vigorous stirring. The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). A typical reaction time is around 30 minutes.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the sodium hydroxide catalyst by adding a stoichiometric amount of sulfuric acid.

-

Purification:

-

Distillation: Remove the excess propylene glycol from the reaction mixture via vacuum distillation (e.g., at 20 Torr and 90 °C).

-

Washing: Wash the remaining product with water to remove any remaining salts and glycerol.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration: Filter to remove the drying agent.

-

The final product, this compound, is obtained as a viscous liquid.

-

Quantitative Data Summary (Chemical Synthesis)

| Parameter | Value/Condition | Reference |

| Reactants | Castor Oil, 1,2-Propanediol | |

| Catalyst | Sodium Hydroxide (NaOH) | |

| Reactant Ratio | Equimolar or excess propylene glycol | |

| Temperature | ~188 °C (Reflux) | |

| Reaction Time | ~30 minutes | |

| Purification | Neutralization, Vacuum Distillation, Washing, Drying |

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often leading to higher purity products with fewer byproducts. Lipases are commonly used for esterification and transesterification reactions. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are particularly advantageous as they can be easily recovered and reused.

This is a generalized protocol based on the principles of lipase-catalyzed esterification.

Materials:

-

Ricinoleic Acid

-

1,2-Propanediol (Propylene Glycol)

-

Immobilized Lipase (e.g., Novozym 435)

-

An organic solvent (e.g., n-hexane, optional, for solvent-based systems)

-

Molecular sieves (optional, to remove water)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine ricinoleic acid and 1,2-propanediol. A molar ratio with a slight excess of one reactant (e.g., propylene glycol) can be used to drive the reaction forward. The reaction can be performed in a solvent-free system or in an organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a small percentage of the total weight of the reactants (e.g., 5-10% w/w).

-

Water Removal (Optional): If the reaction is sensitive to water, molecular sieves can be added to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards the product.

-

Reaction: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant agitation (e.g., using a magnetic stirrer or a shaker). The optimal temperature will depend on the specific lipase used.

-

Monitoring: The progress of the reaction can be monitored by measuring the decrease in the acid value of the reaction mixture over time.

-

Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can be separated from the reaction mixture by simple filtration. The recovered enzyme can be washed and reused for subsequent batches.

-

Purification: The product can be purified by removing any unreacted starting materials. This may involve vacuum distillation to remove excess propylene glycol.

Quantitative Data Summary (Enzymatic Synthesis)

| Parameter | Value/Condition | Reference |

| Reactants | Ricinoleic Acid, 1,2-Propanediol | |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | |

| Temperature | 40 - 60 °C | |

| Reaction Time | Varies (several hours to days) | |

| Key Advantage | High selectivity, mild conditions, reusable catalyst | |

| Purification | Filtration (to remove enzyme), Vacuum Distillation |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Chemical synthesis workflow via transesterification.

References

Spectral Analysis of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, a monoester synthesized from ricinoleic acid and propylene glycol.[1] Due to the limited availability of direct experimental spectral data for this specific compound in public databases, this document leverages predicted data and spectral information from its key precursor, ricinoleic acid, to offer a thorough analytical profile. This approach provides a robust framework for researchers engaged in the characterization of this and structurally similar compounds.

Chemical Structure and Properties

This compound (also known as propylene glycol monoricinoleate) is characterized by a C18 fatty acid chain with a double bond at the C9 position and a hydroxyl group at the C12 position, ester-linked to a propylene glycol molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₀O₄ | [2] |

| Molecular Weight | 356.5 g/mol | [1] |

| InChI Key | JZSMZIOJUHECHW-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 356.29266 Da | [2] |

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. While experimental data is scarce, predicted mass-to-charge ratios (m/z) provide valuable insights for identifying the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Data (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 357.29994 |

| [M+Na]⁺ | 379.28188 |

| [M-H]⁻ | 355.28538 |

| [M+NH₄]⁺ | 374.32648 |

| [M+K]⁺ | 395.25582 |

| [M+H-H₂O]⁺ | 339.28992 |

| [M+HCOO]⁻ | 401.29086 |

| [M+CH₃COO]⁻ | 415.30651 |

| Data sourced from PubChem.[2] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for the analysis of fatty acid esters like this compound using ESI-MS.

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

-

Further dilute the sample solution to a final concentration of 10-100 µg/mL.

-

For enhanced ionization, consider adding a small amount of an appropriate modifier to the solvent (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: ESI (positive and negative modes).

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

-

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions efficiently (e.g., 8-12 L/min at 250-350 °C).

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode for molecular ion identification and MS/MS (tandem mass spectrometry) mode for structural elucidation. For MS/MS, the precursor ion corresponding to the compound of interest would be isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, key characteristic absorption bands would be expected for the hydroxyl, ester carbonyl, and alkene groups.[1]

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Hydroxyl) | ~3200-3600 | Broad band |

| C=O (Ester Carbonyl) | ~1735-1745 | Strong absorption |

| C=C (Alkene) | ~1640-1680 | Medium to weak absorption |

| C-H (sp²) | ~3000-3100 | Stretching vibration |

| C-H (sp³) | ~2850-2960 | Stretching vibration |

| Based on typical IR absorption ranges for organic functional groups.[1] |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid sample directly onto the ATR crystal to ensure full coverage.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Methylene (-CH₂-O-C=O) | ~4.1-4.3 | ~60-70 |

| Alkene Protons (-CH=CH-) | ~5.3-5.5 | ~120-140 |

| Hydroxyl-bearing Methine (-CH-OH) | ~3.5-4.0 | ~65-75 |

| Propylene Glycol Methyl (-CH₃) | ~1.1-1.3 | ~15-20 |

| Carbonyl Carbon (C=O) | - | ~170-175 |

| Methylene Chain (-(CH₂)n-) | ~1.2-1.6 | ~20-40 |

| Terminal Methyl (-CH₃) | ~0.8-0.9 | ~14 |

| Chemical shifts are highly dependent on the solvent and experimental conditions.[1] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃ (or other appropriate deuterated solvent).

-

Temperature: 25 °C.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 s.

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectral analysis techniques discussed.

Caption: General workflow for Mass Spectrometry analysis.

Caption: Workflow for NMR and IR spectroscopy.

References

The Versatility of Ricinoleic Acid: A Technical Guide to its Role as an Oleochemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Ricinoleic acid, the primary constituent of castor oil, stands as a uniquely versatile and renewable platform chemical in the oleochemical industry. Its distinct molecular structure, featuring a hydroxyl group on the twelfth carbon, a double bond between the ninth and tenth carbons, and a carboxylic acid function, provides three reactive centers. This trifunctionality allows for a multitude of chemical transformations, yielding a diverse array of valuable oleochemicals with applications spanning from industrial lubricants and polymers to pharmaceuticals and cosmetics. This technical guide delves into the core chemical modifications of ricinoleic acid, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows to support researchers and professionals in harnessing its potential.

Physicochemical Properties of Ricinoleic Acid

Ricinoleic acid, or (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is an 18-carbon unsaturated fatty acid that constitutes about 85-90% of castor oil.[1] Its unique properties, summarized in the table below, are foundational to its utility as a chemical feedstock.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₃ | [2] |

| Molecular Weight | 298.46 g/mol | [2] |

| Appearance | Colorless to yellow viscous liquid | [2] |

| Density | 0.940 g/cm³ at 27.4 °C | [2] |

| Melting Point | 5.5 °C | [2] |

| Boiling Point | 245 °C | [2] |

| Solubility | Soluble in most organic solvents | [1] |

Key Chemical Transformations of Ricinoleic Acid

The reactivity of ricinoleic acid's functional groups enables a wide range of chemical modifications. The following sections detail the most significant of these transformations, providing insights into the resulting oleochemicals and the methodologies for their synthesis.

Hydrogenation: Production of 12-Hydroxystearic Acid

Hydrogenation of the double bond in ricinoleic acid yields 12-hydroxystearic acid (12-HSA), a saturated fatty acid with a higher melting point and enhanced oxidative stability.[3] 12-HSA is a critical component in the manufacturing of high-performance greases, lubricants, and cosmetics.[4][5]

Reaction Pathway:

Quantitative Data:

| Product | Catalyst | Temperature (°C) | Pressure (bar) | Yield | Reference |

| 12-Hydroxystearic Acid | Nickel-based | < 150 | 5-12 | High (Specific yield not consistently reported) | [6] |

| 12-Hydroxystearic Acid | Palladium on carbon | 178 | Not specified | 100% conversion | [2] |

Experimental Protocol: Catalytic Transfer Hydrogenation of Castor Oil

This protocol, adapted for an undergraduate organic chemistry laboratory, demonstrates the hydrogenation of the ricinoleic acid moiety within castor oil.[2]

Materials:

-

Castor oil

-

Palladium on carbon (Pd/C) catalyst (1%)

-

Limonene (hydrogen donor and solvent)

Procedure:

-

In a reaction vessel, combine castor oil and limonene in a 1:3 oil-to-limonene ratio.[2]

-

Add 1% (by weight of oil) of the Pd/C catalyst to the mixture.

-

Heat the reaction mixture to 178°C with continuous stirring.

-

Monitor the reaction progress using techniques like ¹H NMR or IR spectroscopy to observe the disappearance of the C=C double bond signal.

-

Upon completion (100% conversion of the ricinoleate), cool the mixture and remove the catalyst by filtration.[2]

-

The resulting product, hydrogenated castor oil, can be further purified if necessary.

Oxidative Cleavage: Production of Dicarboxylic Acids

Oxidation of ricinoleic acid cleaves the molecule at the double bond, yielding valuable dicarboxylic acids, primarily sebacic acid (decanedioic acid) and azelaic acid (nonanedioic acid). These are important monomers for the production of polyamides (nylons), polyesters, and plasticizers.[7]

Reaction Pathway:

Quantitative Data:

| Product | Oxidizing Agent | Key Reagents | Yield | Reference |

| Azelaic Acid | KMnO₄ | KOH | Not specified | [8] |

| Sebacic Acid | NaOH (caustic fusion) | Iron Oxide-loaded Activated Carbon Catalyst | High (Specific yield varies with catalyst) | [7] |

Experimental Protocol: Oxidation of Ricinoleic Acid to Azelaic Acid

This protocol outlines the oxidation of ricinoleic acid using potassium permanganate.[8]

Materials:

-

Crude ricinoleic acid (12 g, ~40 mmol)

-

Potassium hydroxide (KOH) (3.5 g, ~62 mmol)

-

Potassium permanganate (KMnO₄) (31.6 g, 200 mmol)

-

Water

-

tert-Butyl methyl ether

Procedure:

-

Preparation of Ricinoleic Acid Solution: Dissolve 12 g of crude ricinoleic acid in a 250 mL Erlenmeyer flask containing a solution of 3.5 g of KOH in 90 mL of water.

-

Preparation of Oxidant Solution: In a 1000 mL three-neck flask equipped with a stirrer and internal thermometer, dissolve 31.6 g of potassium permanganate in 350 mL of water at approximately 35°C.

-

Reaction: Under strong stirring, add the alkaline ricinoleic acid solution at once to the potassium permanganate solution. The temperature will rise.

-

Install a reflux condenser and continue stirring without further heating or cooling for about 30 minutes, or until the purple color of the permanganate disappears.

-

Work-up: Acidify the reaction mixture. The crude azelaic acid will separate.

-

Separate the phases and extract the aqueous phase with tert-butyl methyl ether.

-

Combine the organic phases and evaporate the solvent to obtain the crude azelaic acid. Further purification can be achieved by recrystallization.

Pyrolysis: Production of Undecylenic Acid and Heptaldehyde

The thermal decomposition (pyrolysis) of ricinoleic acid at high temperatures breaks the carbon chain, yielding undecylenic acid and heptaldehyde.[9][10] Undecylenic acid is a valuable precursor for Nylon-11 and has applications in the pharmaceutical and cosmetic industries, while heptaldehyde is used in the fragrance industry.[11]

Reaction Pathway:

Quantitative Data:

| Product | Temperature (°C) | Pressure | Yield | Reference |

| Undecylenic acid methyl ester & Heptanal | 550 (fast pyrolysis) | Atmospheric | UAME: 42.21% (area), HEP: 16.21% (area) | [12] |

| Undecylenic acid & Heptaldehyde | ~350 | Not specified | Not specified | [13] |

| Undecylenic acid & Heptaldehyde | 400 | 2.67-10.67 kPa | Not specified | [14] |

Experimental Protocol: Pyrolysis of Castor Oil

This protocol describes the pyrolysis of castor oil in a semi-continuous reactor.[14]

Materials:

-

Castor oil (approx. 100 g)

Equipment:

-

500 mL three-neck glass flask

-

Thermocouple

-

Claisen adapter

-

Condenser

-

Fractional distillation apparatus

Procedure:

-

Place approximately 100 g of castor oil into the three-neck flask.

-

Heat the oil to a temperature not exceeding 400°C under a reduced pressure of 2.67-10.67 kPa.

-

The generated vapors are passed through a condenser to collect the liquid products.

-

The collected pyrolysate is then subjected to fractional distillation to separate the undecylenic acid and heptaldehyde.

-

The fractions can be analyzed by FTIR to confirm the identity of the products.

Esterification: Production of Biolubricants and Polyols

The carboxylic acid group of ricinoleic acid readily undergoes esterification with various alcohols to produce a wide range of esters. These esters find applications as biolubricants, plasticizers, and emulsifiers.[15][16] Esterification with polyols, such as trimethylolpropane or pentaerythritol, leads to the formation of polyol esters, which are valuable as high-performance lubricant base stocks and as precursors for polyurethanes.[17][18]

Reaction Pathway (Example with a Monohydric Alcohol):

Quantitative Data for Esterification with Various Alcohols:

| Alcohol | Catalyst | Temperature (°C) | Conversion/Yield | Reference |

| Methanol, Ethanol, Isopropanol, 1-Butanol | ZnCl₂ | Not specified | High conversion | [19] |

| Butanol | Sulfated Zirconia | 110 | 20-35% conversion (at 65°C) | [20] |

| Long-chain alcohols | Mucor miehei lipase | 60 | High ester formation | [16] |

| Trimethylolpropane, Neopentyl glycol, Pentaerythritol | Tin-based catalyst | 230-250 | Acid value drops below 10 | [17] |

Experimental Protocol: Esterification of Oxidized Ricinoleic Acid with Various Alcohols

This protocol details the esterification of oxidized ricinoleic acid with different alcohols.[19]

Materials:

-

Oxidized ricinoleic acid

-

Methanol, ethanol, isopropanol, or 1-butanol

-

Zinc chloride (ZnCl₂) catalyst

Procedure:

-

Combine oxidized ricinoleic acid and the chosen alcohol in a mole ratio of 1:2.

-

Add ZnCl₂ as a catalyst.

-

Heat the reaction mixture, typically under reflux, for a specified period.

-

Monitor the reaction progress by determining the acid value of the mixture via titration.

-

Upon completion, the excess alcohol and catalyst are removed.

-

The resulting ester product can be characterized using FTIR to confirm the presence of the C=O ester and C-O-C ether linkages.

Analytical Characterization

The characterization of ricinoleic acid and its derivatives is crucial for quality control and research. A variety of analytical techniques are employed:

-

Gas Chromatography (GC): Used to determine the fatty acid composition and to quantify the products of reactions like pyrolysis.[21]

-

High-Performance Liquid Chromatography (HPLC): Employed for the quantification of ricinoleic acid and its derivatives in various matrices.[22]

-

High-Performance Thin-Layer Chromatography (HPTLC): A simple and cost-effective method for the routine analysis of ricinoleic acid and its esters.[21]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and monitor the progress of chemical reactions by observing the appearance or disappearance of characteristic absorption bands.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the synthesized molecules.[23]

Conclusion

Ricinoleic acid's unique chemical structure provides a robust and sustainable platform for the synthesis of a wide array of valuable oleochemicals. Through well-established chemical transformations such as hydrogenation, oxidation, pyrolysis, and esterification, this renewable feedstock can be converted into high-performance lubricants, polymer precursors, and specialty chemicals for the pharmaceutical and cosmetic industries. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and professionals seeking to explore and exploit the vast potential of ricinoleic acid as a key building block in the future of green chemistry.

References

- 1. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 2. Catalytic Transfer Hydrogenation of Castor Oil | CoLab [colab.ws]

- 3. HYDROGENATED CASTOR OIL (HCO) - Ataman Kimya [atamanchemicals.com]

- 4. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]

- 6. Hydrogenation of Castor Oil with MONCAT® [evonik.com]

- 7. Effect of Pretreatment of Activated Carbon on Iron Oxide-Loaded Catalysts to Significantly Enhance Production of Sebacic Acid from Castor Oil [mdpi.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 15. Synthesis and Physical Properties of Potential Biolubricants based on Ricinoleic Acid [openresearch-repository.anu.edu.au]

- 16. enzymatic-preparation-of-ricinoleic-acid-esters-of-long-chain-monohydric-alcohols-and-properties-of-the-esters - Ask this paper | Bohrium [bohrium.com]

- 17. irjet.net [irjet.net]

- 18. researchgate.net [researchgate.net]

- 19. scholar.ui.ac.id [scholar.ui.ac.id]

- 20. researchgate.net [researchgate.net]

- 21. actascientific.com [actascientific.com]

- 22. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

IUPAC nomenclature and common synonyms for 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate.

This technical guide provides an in-depth overview of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, a compound of growing interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications in the pharmaceutical industry.

IUPAC Nomenclature and Common Synonyms

The systematic IUPAC name for this compound is 2-hydroxypropyl (9Z,12R)-12-hydroxyoctadec-9-enoate . It is a monoester formed from the esterification of ricinoleic acid and propylene glycol.[1]

Due to its origins and structure, it is also known by several common synonyms:

-

Propylene glycol monoricinoleate[1]

-

PGMR

-

1,2-Propanediol monoricinoleate

-

12-Hydroxy-9-octadecenoic acid, monoester with 1,2-propanediol

Chemical and Physical Properties

This compound is a viscous, colorless to pale yellow liquid.[1] Its unique structure, featuring a hydroxyl group on both the fatty acid chain and the propylene glycol moiety, imparts amphiphilic properties, making it an effective emulsifier and solvent.[1]

| Property | Value |

| Molecular Formula | C21H40O4 |

| Molecular Weight | 356.5 g/mol |

| Appearance | Clear, pale, moderately viscous liquid |

| Solubility | Water-insoluble |

| CAS Number | 26402-31-3 |

Synthesis of this compound

The primary methods for synthesizing this compound are through the direct esterification of ricinoleic acid with propylene glycol or the transesterification of castor oil (which is rich in ricinoleic acid triglycerides).[1] Enzymatic synthesis using lipases is a preferred green chemistry approach due to its high selectivity and mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a representative lab-scale enzymatic synthesis.

Materials:

-

Ricinoleic acid

-

Propylene glycol

-

Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

-

Solvent (e.g., n-hexane, optional for reducing viscosity)

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature and agitation control

Methodology:

-

Reactant Preparation: A molar ratio of propylene glycol to ricinoleic acid of 2:1 to 6:1 is typically used to favor the formation of the monoester.

-

Reaction Setup: The reactants are charged into the reaction vessel. If a solvent is used, it is added at this stage.

-

Enzyme Addition: Immobilized lipase is added to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

-

Water Removal: Molecular sieves are added to the reaction mixture to remove water produced during the esterification, which drives the reaction equilibrium towards product formation.

-

Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 40-60°C, with constant agitation for a period of 0.5 to 10 hours.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture over time.

-

Product Isolation: Upon completion, the immobilized enzyme is removed by filtration. The solvent (if used) is removed under reduced pressure. The resulting product is a mixture of the desired monoester, unreacted starting materials, and some diester.

-

Purification: Further purification can be achieved through column chromatography or vacuum distillation to isolate the this compound.

Applications in Drug Development

While specific research on this compound in drug development is emerging, its constituent parts, ricinoleic acid and propylene glycol, have established roles in pharmaceutical formulations. Propylene glycol is a widely used solvent, humectant, and preservative in oral, topical, and injectable formulations.[2][3][4] Esters of ricinoleic acid are utilized for their emulsifying and plasticizing properties.[5]

The unique amphiphilic nature of this compound makes it a promising candidate for various applications in drug delivery:

-

Topical Drug Delivery: Its properties are similar to other propylene glycol monoesters that have been shown to enhance the skin penetration of active pharmaceutical ingredients (APIs).[6] It can potentially be used in creams, ointments, and transdermal patches to improve the delivery of drugs through the skin.

-

Solubilizer for Poorly Soluble Drugs: Like other esters and propylene glycol itself, it can act as a solubilizing agent for hydrophobic drugs, improving their bioavailability in oral and topical formulations. Propylene glycol caprylate, a similar compound, has been used in nanoemulsion formulations for anticancer drugs.[7]

-

Excipient in Emulsions and Nanoemulsions: Its emulsifying properties make it suitable for use as a stabilizer in oil-in-water or water-in-oil emulsions, which are common vehicles for drug delivery.

-

Component of Biodegradable Polymers: The hydroxyl groups in the molecule provide reactive sites for polymerization, opening possibilities for its use in creating biodegradable polymers for drug-eluting implants and controlled-release formulations.[8]

Conclusion

This compound is a versatile oleochemical with significant potential in the pharmaceutical industry. Its synthesis from renewable resources like castor oil aligns with the principles of green chemistry. Further research into its efficacy as a drug delivery vehicle and its biocompatibility will be crucial in realizing its full potential in the development of novel therapeutics.

References

- 1. This compound | 26402-31-3 | Benchchem [benchchem.com]

- 2. Propylene glycol - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]

- 5. ambujasolvex.com [ambujasolvex.com]

- 6. Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

Conceptual Framework for Investigating Emulsifying Properties of Hydroxy Fatty Acid Esters

An in-depth analysis of the emulsifying properties of hydroxy fatty acid esters is a complex undertaking, requiring access to and synthesis of a vast body of scientific literature. Due to the limitations of my current capabilities, I am unable to perform the comprehensive literature search, detailed data extraction, and protocol synthesis necessary to generate a full technical guide or whitepaper on this topic.

Specifically, I cannot:

-

Access paywalled scientific journals and databases where the most detailed and recent research is located.

-

Guarantee the extraction and accurate summarization of all relevant quantitative data from multiple sources into new, structured tables.

I can, however, provide a foundational overview and a conceptual framework for how such an investigation could be structured, including generalized experimental workflows.

1. Introduction to Hydroxy Fatty Acid Esters as Emulsifiers

Hydroxy fatty acid esters are a class of non-ionic surfactants that possess both hydrophilic (from the hydroxyl groups and ester linkage) and lipophilic (from the fatty acid chain) moieties. This amphiphilic nature allows them to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions. Their potential as biocompatible and biodegradable emulsifiers makes them of significant interest in the pharmaceutical, food, and cosmetic industries.

2. Key Parameters for Characterizing Emulsion Performance

A thorough investigation into the emulsifying properties of these esters would focus on several key quantitative parameters:

-

Emulsion Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes and a lower PDI generally indicate a more stable and uniform emulsion.

-

Zeta Potential: This measurement indicates the surface charge of the droplets and is a key predictor of emulsion stability through electrostatic repulsion.

-

Interfacial Tension: A lower interfacial tension between the oil and water phases signifies more efficient emulsification.

-

Emulsion Stability Index (ESI): This is a measure of how well an emulsion resists changes (e.g., creaming, coalescence) over time and under various stress conditions (e.g., temperature changes, centrifugation).

Table 1: Hypothetical Data on Emulsifying Performance of Different Hydroxy Fatty Acid Esters

| Hydroxy Fatty Acid Ester | Concentration (w/v %) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Emulsion Stability Index (ESI) (%) |

| Glyceryl Monoricinoleate | 1.0 | 250 | 0.21 | -25.4 | 92 |

| Sorbitan Monostearate | 1.0 | 310 | 0.28 | -22.1 | 88 |

| Polyglyceryl-3 Ricinoleate | 1.0 | 220 | 0.18 | -28.9 | 95 |

3. Methodologies for Evaluating Emulsifying Properties

A standardized set of experimental protocols is crucial for a comparative investigation.

3.1. Emulsion Formation

A common method for preparing oil-in-water (O/W) emulsions involves high-energy homogenization:

-

Preparation of Phases: The oil phase (e.g., medium-chain triglycerides) and the aqueous phase (e.g., deionized water) are prepared separately. The hydroxy fatty acid ester is typically dissolved in the oil phase.

-

Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase while under high-shear mixing (e.g., using a rotor-stator homogenizer) for a specified duration (e.g., 5 minutes at 5000 rpm).

-

High-Pressure Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles (e.g., 3 cycles at 15,000 psi) to reduce the droplet size and improve uniformity.

3.2. Droplet Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring droplet size, PDI, and zeta potential:

-

Sample Preparation: The emulsion is diluted with the continuous phase (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.

-

Instrumental Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., a Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity to determine the particle size distribution and electrophoretic mobility to calculate the zeta potential.

3.3. Emulsion Stability Assessment

Accelerated stability testing can be performed using centrifugation:

-

Sample Preparation: A known volume of the emulsion is placed in a centrifuge tube.

-

Centrifugation: The sample is centrifuged at a specific relative centrifugal force (e.g., 3000 x g) for a defined period (e.g., 30 minutes).

-

Analysis: The emulsion is visually inspected for any signs of phase separation (creaming or coalescence). The Emulsion Stability Index (ESI) can be calculated using the formula: ESI (%) = (Initial Emulsion Volume / Total Sample Volume) x 100.

4. Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of an investigation into the emulsifying properties of hydroxy fatty acid esters.

Caption: Workflow for the investigation of emulsifying properties.

Caption: Key factors influencing emulsion stability.

The Enduring Legacy of a Versatile Molecule: A Technical Guide to the Discovery and Derivatives of Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinoleic acid, a hydroxylated unsaturated fatty acid, stands as a testament to nature's ingenuity in chemical design. First identified in 1848, this unique molecule, principally derived from the castor bean (Ricinus communis), has carved a significant niche in a vast array of industrial and therapeutic applications. Its distinctive structure, featuring a hydroxyl group on the twelfth carbon, a cis double bond between the ninth and tenth carbons, and a carboxylic acid functionality, provides a versatile platform for chemical modification. This guide delves into the historical journey of ricinoleic acid, from its discovery to the development of its diverse derivatives, providing an in-depth look at the experimental methodologies, quantitative data, and biological pathways that underscore its importance in modern science and technology.

Discovery and History: From Ancient Remedy to Industrial Powerhouse

The use of castor oil, the primary source of ricinoleic acid, dates back to ancient civilizations, with evidence of its use as a lamp oil and medicinal purgative found in Egyptian tombs.[1] However, the scientific exploration of its active component began in the 19th century.

A Chronological Overview:

-

1848: Ricinoleic acid is first discovered and isolated.[2]

-

1888: The first attempts to prepare purified ricinoleic acid are made by Friedrich Krafft.[3]

-

1894: The correct molecular structure of ricinoleic acid is determined by Goldsobel AG.[2]

-

Early 20th Century: The industrial significance of castor oil and its derivatives grows, with applications in lubricants, coatings, and early plastics.[1] The development of "Turkey Red Oil," a sulfated derivative of castor oil, marks the creation of one of the first synthetic detergents.[4][5]

-

Mid-20th Century: The United States government recognizes the strategic importance of castor oil, particularly for military applications.[1] The production of sebacic acid from ricinoleic acid becomes crucial for the synthesis of nylon-6,10.[3][6]

-

Late 20th and 21st Century: Research intensifies into the pharmacological properties of ricinoleic acid derivatives, revealing potential anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[7][8][9] The focus on renewable and sustainable resources further elevates the importance of castor oil and its derivatives as a bio-based feedstock for polymers and other chemicals.[6]

Synthesis of Ricinoleic Acid Derivatives: A Modular Approach

The trifunctional nature of ricinoleic acid—possessing a carboxylic acid, a hydroxyl group, and a double bond—allows for a wide range of chemical transformations to produce a diverse library of derivatives.

Esterification

The carboxylic acid and hydroxyl groups are readily esterified to produce a variety of esters with applications ranging from biolubricants to cosmetic emollients.

Experimental Protocol: Enzymatic Synthesis of Alkyl Ricinoleates

This protocol describes the synthesis of long-chain alkyl esters of ricinoleic acid using lipase as a biocatalyst.

-

Isolation of Ricinoleic Acid: Castor oil fatty acids are isolated from castor oil via fat splitting.

-

Reaction Setup: The isolated fatty acids are mixed with a long-chain fatty alcohol in a specified molar ratio.

-

Enzymatic Reaction: Mucor miehei lipase is added to the mixture. The esterification reaction is carried out at 60°C under varying atmospheric pressures.

-

Monitoring and Workup: The reaction progress is monitored by measuring the free fatty acid content until a constant value is reached. The enzyme is then recovered for reuse.

-

Purification: Unreacted fatty acids are removed by saponification, and unreacted alcohol is removed by fractional crystallization. The final product is analyzed by thin-layer chromatography (TLC) and infrared (IR) spectroscopy to confirm ester formation.[2]

Amidation

The carboxylic acid group can be converted to an amide, leading to derivatives with interesting biological activities and physicochemical properties.

Experimental Protocol: Synthesis of N-n-butyl-12-hydroxy-(9Z)-octadecenamide

This protocol details the synthesis of the butyl amide of ricinoleic acid directly from castor oil.

-

Reaction Mixture: A neat mixture of castor oil and n-butylamine is prepared with a fatty ester to amine molar ratio of 1:1.3. No catalyst is required.

-

Reaction Conditions: The mixture is incubated at a controlled temperature. High product yields are achieved at 45°C in 48 hours or at 65°C in 20 hours.

-

Monitoring and Characterization: The identity and purity of the resulting amide are assessed by thin-layer chromatography and confirmed by elemental analysis, infrared spectroscopy, and 13C nuclear magnetic resonance spectroscopy.[8][10]

Polymerization

The hydroxyl and carboxylic acid functionalities of ricinoleic acid allow it to undergo self-condensation to form polyesters, known as poly(ricinoleic acid) (PRA). These biodegradable polymers have applications in elastomers, coatings, and drug delivery.

Experimental Protocol: Solution Polycondensation of Methyl Ricinoleate

This protocol describes the synthesis of high molecular weight poly(ricinoleic acid) in an ionic liquid.

-

Reactant Preparation: Methyl ricinoleate (MR), a hydrophobic ionic liquid (e.g., 1-octadecyl-3-methylimidazolium bis(trifluorosulfonyl)imide), and a catalytic amount of tetrabutyl titanate are added to a round-bottom flask.

-

Inert Atmosphere: The flask is purged with nitrogen gas to prevent oxidation during heating.

-

Polycondensation Reaction: The mixture is heated to 180°C with mechanical stirring. After an initial heating period (e.g., 10 minutes), the pressure is gradually reduced to approximately 100 Pa to facilitate the removal of condensation byproducts. The reaction is allowed to proceed for an extended period (e.g., 72 hours).

-

Purification and Characterization: The resulting polymer is purified by washing with alcohol and dried under vacuum. The molecular weight of the poly(ricinoleic acid) is determined by gel permeation chromatography (GPC).[7][11]

Quantitative Data on Ricinoleic Acid and Its Derivatives

The following tables summarize key quantitative data related to the physicochemical properties and biological activities of ricinoleic acid and its derivatives.

Table 1: Physicochemical Properties of Ricinoleic Acid and Related Compounds

| Property | Ricinoleic Acid | Castor Oil | Methyl Ricinoleate |

| Molecular Formula | C18H34O3 | Triglyceride of ~90% Ricinoleic Acid | C19H36O3 |

| Molar Mass ( g/mol ) | 298.46 | ~933 | 312.5 |

| Density (g/mL) | 0.940 | 0.961 | 0.925 |

| Boiling Point (°C) | 245 | 313 | 245 (at 10 mmHg) |

| Melting Point (°C) | 5.5 | -10 to -18 | < 25 |

| Refractive Index | 1.4716 | 1.477-1.481 | 1.462 |

| Viscosity (cSt) | - | 693.22 | 27.31 |

Data compiled from various sources, including[3][5][12][13][14].

Table 2: Biological Activity of Ricinoleic Acid Derivatives

| Derivative Class | Compound | Biological Activity | Cell Line/Organism | IC50 / MIC |

| Lipoamino Acid | (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate | Antibacterial | Staphylococcus aureus MTCC 96 | 3.9-7.8 µg/mL |

| Anti-biofilm | Staphylococcus aureus MTCC 96 | 1.9-4.1 µg/mL | ||

| Capsaicinoid Analog | Rinvanil | Antiproliferative | HeLa (Cervical Cancer) | 57-149 µg/mL |

| Phenylacetylrinvanil | Antiproliferative | HeLa (Cervical Cancer) | 57-149 µg/mL | |

| Hydroxamic Acid | Hydroxamic acid of 3-hydroxynonanoic acid | Cytotoxic | HeLa (Cervical Cancer) | - |

IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are indicators of potency. Data compiled from[1][15][16].

Table 3: Molecular Weight of Synthesized Poly(ricinoleic acid)

| Synthesis Method | Monomer | Catalyst/Solvent | Weight Average Molecular Weight (Mw) |

| Solution Polycondensation | Methyl Ricinoleate | Tetrabutyl titanate / Ionic Liquid | Up to 122 kDa |

| Acid Catalysis | Triglyceride of Ricinoleic Acid | Acid Catalyst | ~30,000 g/mol |

Data compiled from[7][11][17].

Signaling Pathways and Biological Effects

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of ricinoleic acid and its derivatives. One notable area of investigation is its influence on calcium signaling pathways.

Ricinoleic acid has been shown to inhibit the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a critical role in T-cell activation, and its inhibition is the basis for the action of several immunosuppressant drugs. Additionally, ricinoleic acid has been found to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in numerous cellular processes, including glucose metabolism and inflammation.

Experimental and Logical Workflows

The synthesis and analysis of ricinoleic acid derivatives follow structured workflows, from the starting material to the final characterization.

Conclusion

From its humble beginnings in ancient remedies, ricinoleic acid has evolved into a cornerstone of the oleochemical industry and a molecule of significant interest in pharmaceutical research. Its unique chemical structure provides a foundation for a vast and expanding array of derivatives with tailored properties. As the demand for sustainable and bio-based materials continues to grow, the importance of ricinoleic acid and its derivatives is poised to increase even further. The ongoing exploration of its biological activities and the refinement of synthetic methodologies will undoubtedly unlock new applications and solidify its legacy as a truly remarkable natural product.

References

- 1. Synthesis and biological evaluation of ricinoleic acid-based lipoamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enzymatic-preparation-of-ricinoleic-acid-esters-of-long-chain-monohydric-alcohols-and-properties-of-the-esters - Ask this paper | Bohrium [bohrium.com]

- 3. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 4. alliancechemical.com [alliancechemical.com]

- 5. Castor oil - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of high molecular weight poly(ricinoleic acid) via direct solution polycondensation in hydrophobic ionic liquids - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00185K [pubs.rsc.org]

- 8. A novel technique for the preparation of secondary fatty amides. II. The preparation of ricinoleamide from castor oil [agris.fao.org]

- 9. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. castoroil.in [castoroil.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Progress in the synthesis of polyricinoleic acid via acid catalysis from the primary component of castor oil | springerprofessional.de [springerprofessional.de]

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate: A Technical Health and Safety Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, also known as propylene glycol monoricinoleate. Due to the limited availability of direct toxicological data for this specific ester, this document synthesizes information from its constituent molecules, ricinoleic acid and propylene glycol, as well as data on structurally related propylene glycol esters. This approach provides a robust, inferred safety profile to guide researchers and drug development professionals in the safe handling and potential application of this compound. The guide includes a summary of physical and chemical properties, metabolic fate, and known biological activities, with a focus on presenting quantitative data in a structured format and outlining relevant experimental methodologies.

Chemical and Physical Properties

This compound is the monoester of ricinoleic acid and propylene glycol. Its physical and chemical characteristics are influenced by both precursor molecules. While specific experimental data for the ester is scarce, the properties of its components and related compounds provide valuable insights.

| Property | Value/Information | Source |

| Synonyms | Propylene glycol monoricinoleate | General Chemical Literature |

| CAS Number | 26402-31-3 | General Chemical Literature |

| Appearance | Likely a viscous liquid | Inferred from precursors |

| Solubility | Expected to have limited water solubility, soluble in organic solvents | Inferred from precursors |

Note: The table above is based on inferred properties and data from related compounds due to the lack of specific experimental data for this compound.

Toxicological Data Summary

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. The safety assessment of propylene glycol esters suggests they are of low acute toxicity. For instance, propylene glycol laurate has an oral LD50 in rats of >34.6 g/kg.[2]

Table 1: Acute Toxicity of Precursors

| Substance | Species | Route | LD50 | Source |

| Propylene Glycol | Rat | Oral | 20 g/kg | OECD SIDS[3] |

| Propylene Glycol | Rabbit | Dermal | 20.8 g/kg | OECD SIDS[3] |

| Ricinoleic Acid | - | Oral | Low hazard for usual industrial handling | MSDS[4] |

Irritation and Sensitization

Skin Irritation: Propylene glycol can cause skin irritation in some individuals, particularly under occlusive conditions.[5] Ricinoleic acid is also noted as a potential skin irritant.[6] Therefore, this compound may have mild irritant properties.

Eye Irritation: Propylene glycol is considered a mild eye irritant.[3] Ricinoleic acid may also cause eye irritation.[4]

Sensitization: Propylene glycol is considered a very weak contact sensitizer.[7] While sensitization is rare, it has been observed in some clinical studies.[8][9]

Genotoxicity and Carcinogenicity

No genotoxicity or carcinogenicity data for this compound was found. Its precursor, propylene glycol, has been extensively tested and is not considered genotoxic or carcinogenic.[3] Ricinoleic acid was not found to be genotoxic in bacterial or mammalian test systems.[10]

Metabolism and Potential Signaling Pathways

It is anticipated that this compound, like other propylene glycol esters, undergoes hydrolysis in the body.[11][12] This metabolic process would yield propylene glycol and ricinoleic acid.

The biological effects of the ester are therefore likely attributable to its metabolites.

Ricinoleic Acid Signaling

Ricinoleic acid is the primary active component of castor oil and has known physiological effects, particularly on the gastrointestinal tract. One identified mechanism of action involves the modulation of nitric oxide synthase (NOS) activity.[13]

Experimental Protocols

As no specific toxicological studies for this compound were identified, this section outlines a general experimental workflow for assessing the safety of a novel substance, based on standard toxicological practices.

Conclusion

While direct toxicological data for this compound is limited, a review of its precursors and structurally similar compounds suggests a low order of acute toxicity. The primary health considerations would likely be mild skin and eye irritation. Its metabolic breakdown into propylene glycol and ricinoleic acid indicates that the biological activity of these components should be considered. For any novel application, particularly in drug development, it is imperative that specific toxicological studies are conducted to establish a definitive safety profile. The information and frameworks provided in this guide serve as a foundation for such assessments.

References

- 1. Toxicology and pharmacology of sodium ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gloryglobal.co.kr [gloryglobal.co.kr]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propylene glycol monooleate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. scipoly.com [scipoly.com]

- 10. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 053. Propylene glycol esters of fatty acids (FAO Nutrition Meetings Report Series 40abc) [inchem.org]

- 12. 308. Propylene glycol esters of fatty acids (WHO Food Additives Series 5) [inchem.org]

- 13. Ricinoleic acid, the active ingredient of Castor oil, increases nitric oxide synthase activity in the rat ileum and colon | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate using Lipase

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, an ester with potential applications in pharmaceuticals and as a biolubricant. The synthesis is achieved through the esterification of 12-hydroxyoctadec-9-enoic acid (ricinoleic acid) with 1,2-propanediol (propylene glycol) using an immobilized lipase, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

This compound is synthesized from renewable resources, namely ricinoleic acid, the primary fatty acid in castor oil, and propylene glycol, which can be derived from bio-based routes. The use of lipases, such as the immobilized Candida antarctica lipase B (Novozym® 435), as biocatalysts provides high selectivity and milder reaction conditions, minimizing byproduct formation and energy consumption. This enzymatic approach aligns with the principles of green chemistry, making it an attractive method for industrial applications.

Reaction Scheme

The enzymatic esterification reaction proceeds as follows:

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the enzymatic synthesis of this compound.

Materials and Equipment

-

Substrates:

-

12-hydroxyoctadec-9-enoic acid (Ricinoleic acid, ≥99% purity)

-

1,2-propanediol (Propylene glycol, ≥99.5% purity)

-

-

Enzyme:

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

-

Reagents and Solvents for Analysis:

-

TLC plates (silica gel 60 F254)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Iodine (for visualization)

-

Potassium bromide (KBr, for FTIR)

-

Deuterated chloroform (CDCl₃, for NMR)

-

-

Equipment:

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., 100 mL round-bottom flask)

-

Condenser

-

Vacuum pump and vacuum trap

-

Rotary evaporator

-

FTIR spectrometer

-

NMR spectrometer

-

TLC developing tank

-

Standard laboratory glassware and consumables

-

Enzymatic Synthesis Procedure

-

Reactant Preparation:

-

In a 100 mL round-bottom flask, add 29.8 g (0.1 mol) of ricinoleic acid.

-

Heat the flask to 50-60°C with gentle stirring until the ricinoleic acid is completely melted and has a low viscosity.

-

-

Enzyme Addition:

-

Add 1.5 g of immobilized lipase (Novozym® 435) to the molten ricinoleic acid. This corresponds to approximately 5% (w/w) of the total substrate mass.

-

Stir the mixture for 15 minutes to ensure the enzyme is well-dispersed.

-

-

Esterification Reaction:

-

Slowly add 15.2 g (0.2 mol) of propylene glycol to the reaction mixture. A molar ratio of 1:2 (ricinoleic acid to propylene glycol) is used to shift the equilibrium towards product formation.

-

Maintain the reaction temperature at 50-60°C with continuous stirring at 200-300 rpm.

-

To facilitate the removal of water produced during the reaction and further drive the equilibrium, apply a mild vacuum (e.g., 100-200 mbar).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC).

-

TLC Conditions:

-

Mobile Phase: Hexane:Ethyl Acetate (70:30, v/v)

-

Visualization: Place the developed TLC plate in a chamber containing iodine vapor. The product, being less polar than ricinoleic acid, will have a higher Rf value.

-

-

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached completion (typically after 24-48 hours, as indicated by TLC), stop the heating and stirring.

-

Separate the immobilized enzyme from the product mixture by filtration or decantation. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for potential reuse.